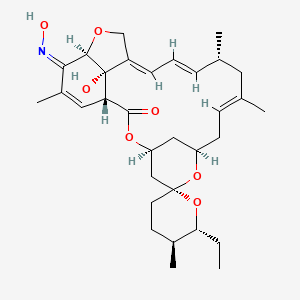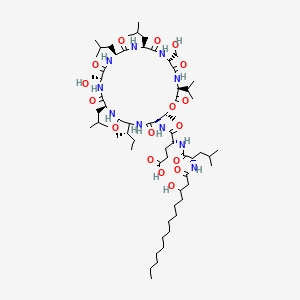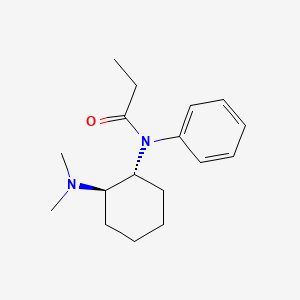
UF-17 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UF-17 (hydrochloride) is an analytical reference standard that is structurally similar to known utopioids. It is primarily used in research and forensic applications . The compound’s formal name is N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UF-17 (hydrochloride) involves the reaction of N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol, with the reaction being carried out at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
UF-17 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
UF-17 (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Analytical Reference Standard: Used as a standard in mass spectrometry and other analytical techniques.
Forensic Applications: Employed in the identification and analysis of utopioids in forensic laboratories.
Pharmacological Research: Studied for its structural similarity to other opioids, aiding in the understanding of opioid receptor interactions.
Mechanism of Action
The mechanism of action of UF-17 (hydrochloride) involves its interaction with opioid receptors. The compound binds to these receptors, mimicking the effects of natural opioids. This interaction leads to the modulation of neurotransmitter release, resulting in analgesic and euphoric effects .
Comparison with Similar Compounds
UF-17 (hydrochloride) is structurally similar to several other compounds, including:
U-47700: Another synthetic opioid with similar pharmacological properties.
Furanyl UF-17: A structurally related compound with similar applications.
Fentanyl: A well-known synthetic opioid with potent analgesic effects.
The uniqueness of UF-17 (hydrochloride) lies in its specific structural modifications, which confer distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide |
InChI |
InChI=1S/C17H26N2O/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3/t15-,16-/m1/s1 |
InChI Key |
FYMBNVYLYZOADF-HZPDHXFCSA-N |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


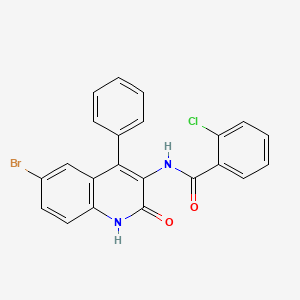
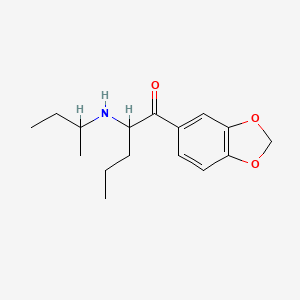
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
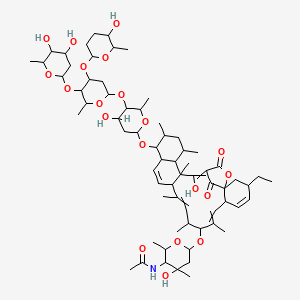
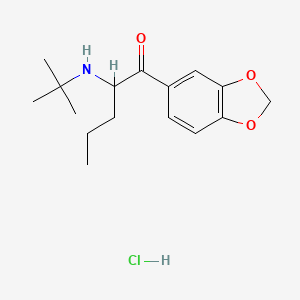
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)

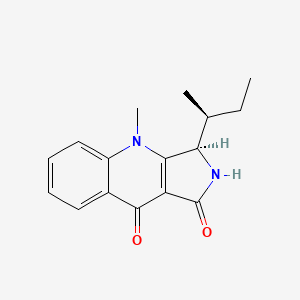
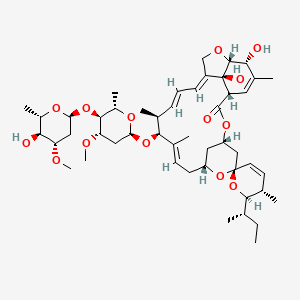
![(2E,4E,6E)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814163.png)
